1-(4-Chlorophenyl)piperidin-2-one
Description
Contextualization of Piperidin-2-one Core Structures in Contemporary Heterocyclic Chemistry
The piperidine (B6355638) ring is a fundamental six-membered heterocycle, containing five carbon atoms and one nitrogen atom, and is a prevalent scaffold in pharmaceutical and natural product chemistry. proquest.comnih.gov As a saturated heterocycle, it can adopt various conformations, which influences its biological activity. ebi.ac.uk Piperidin-2-one, also known as δ-valerolactam, is a derivative of piperidine featuring a carbonyl group at the 2-position, thus forming a six-membered lactam (a cyclic amide). bldpharm.com This structural motif is a key building block in modern heterocyclic chemistry. proquest.com
The piperidinone core is a versatile intermediate for the synthesis of a wide array of more complex heterocyclic systems. researchgate.netnih.gov Its derivatives are found in numerous classes of pharmaceuticals and alkaloids. proquest.com The presence of the nitrogen atom and the carbonyl group provides reactive sites for various chemical transformations, making piperidinones valuable synthons for creating diverse molecular architectures. researchgate.netnih.gov Research has demonstrated the importance of piperidine derivatives in developing drugs for various therapeutic areas. nih.govacs.org
Significance of Lactam Ring Systems in Medicinal and Organic Synthesis
Lactam rings, particularly the β-lactam (four-membered ring) and γ-lactam (five-membered ring) systems, are of immense importance in medicinal chemistry. The most famous examples are the β-lactam antibiotics, such as penicillins and cephalosporins, which have been cornerstones of antibacterial therapy for decades. wikipedia.orgnih.govlibretexts.org The clinical significance of the β-lactam ring lies in its ability to inhibit bacterial cell wall biosynthesis. wikipedia.org
The reactivity of the lactam ring is influenced by its size and any associated ring strain. For instance, the strained four-membered ring of β-lactams makes them more susceptible to hydrolysis compared to larger, less strained lactams or linear amides. wikipedia.org This inherent reactivity is crucial for their mechanism of action but also presents synthetic challenges. rsc.orgnih.gov Beyond antibiotics, lactam-containing molecules have been investigated for a range of other biological activities, including as cholesterol absorption inhibitors and enzyme inhibitors. wikipedia.orgnih.gov In organic synthesis, lactams are versatile intermediates, utilized in the preparation of amino acids, peptides, and various nitrogen-containing heterocyclic compounds. nih.gov
Overview of Academic Research Directions Pertaining to N-Substituted Piperidinone Derivatives
Academic research on N-substituted piperidinone derivatives is a vibrant and expanding field, driven by the quest for novel compounds with diverse biological activities. researchgate.net The substitution at the nitrogen atom of the piperidinone ring allows for extensive modification of the molecule's physicochemical and pharmacological properties. researchgate.netajchem-a.com
Current research directions include:
Synthesis of Novel Analogues: A primary focus is the development of efficient and green synthetic methodologies to produce libraries of N-substituted piperidinones. researchgate.net This includes the use of multicomponent reactions and catalytic processes to introduce a wide variety of substituents on the nitrogen atom. nih.gov
Medicinal Chemistry Applications: N-substituted piperidinones are being extensively investigated for their potential as therapeutic agents. Studies have reported their evaluation for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. researchgate.net
Development of Curcumin (B1669340) Analogues: A notable area of research involves the synthesis of curcumin analogues incorporating the N-substituted piperidone moiety. researchgate.net These efforts aim to improve the biological activity and pharmacokinetic profile of curcumin, a natural product with known therapeutic potential but limited bioavailability. researchgate.net
Material Science: The unique structural and electronic properties of some piperidinone derivatives are also being explored for applications in material science.
Rationale for Focused Investigation of 1-(4-Chlorophenyl)piperidin-2-one
The specific investigation of this compound is predicated on the synergistic combination of the piperidin-2-one scaffold and the 4-chlorophenyl substituent. The piperidinone ring, as established, is a privileged structure in medicinal chemistry. The introduction of an N-aryl group, in this case, a 4-chlorophenyl group, can significantly modulate the molecule's properties.
The rationale for this focused study includes:
Lipophilicity and Pharmacokinetics: The chloro- and phenyl- groups increase the lipophilicity of the molecule compared to unsubstituted piperidin-2-one. This alteration can affect its ability to cross cell membranes and interact with hydrophobic pockets in enzymes or receptors.
Precedent in Related Structures: Numerous biologically active compounds feature the 4-chlorophenyl moiety. For instance, 1-(4-chlorophenyl)piperazine (B178656) is a known psychoactive compound caymanchem.com, and 4-(4-chlorophenyl)piperidin-4-ol (B141385) is a key intermediate in the synthesis of pharmaceuticals like haloperidol. The presence of this substituent in clinically relevant molecules provides a strong impetus to explore its incorporation into the piperidin-2-one framework.
Synthetic Accessibility: The synthesis of N-aryl piperidones is a well-established area of organic chemistry, allowing for the relatively straightforward preparation of this compound for further study. rsc.org
This focused investigation allows for a systematic exploration of how the specific electronic and steric properties of the 4-chlorophenyl group, when attached to the nitrogen of a piperidin-2-one ring, influence its chemical behavior and potential for biological activity.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATLCDYJRXTULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697977 | |
| Record name | 1-(4-Chlorophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27471-37-0 | |
| Record name | 1-(4-Chlorophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 4 Chlorophenyl Piperidin 2 One and Analogues
Precursor Chemistry and Starting Material Preparation
Synthesis of Halogenated Aromatic Precursors
The "1-(4-chlorophenyl)" moiety of the target molecule is typically introduced using an appropriately substituted aryl halide. These precursors are essential for cross-coupling reactions that form the C-N bond.
Halogenated aromatic compounds, particularly aryl chlorides, are often used as starting materials in N-arylation reactions due to their commercial availability and relatively low cost. researchgate.net The synthesis of these precursors can be achieved through various established methods of aromatic halogenation. For instance, direct chlorination of benzene (B151609) or substituted benzenes using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride can yield chlorobenzene (B131634) and its derivatives. However, to achieve the specific 4-chloro substitution pattern required for 1-(4-chlorophenyl)piperidin-2-one, starting materials with appropriate directing groups are often employed.
In the context of modern cross-coupling reactions, a variety of aryl halides and their equivalents can be utilized. Aryl iodides are generally more reactive than aryl chlorides in many coupling reactions. wikipedia.org The synthesis of these more reactive precursors can be accomplished through methods such as the Sandmeyer reaction, starting from the corresponding aniline (B41778).
Modern synthetic approaches have also introduced aryne precursors, such as ortho-(trimethylsilyl)aryl triflates, which can be prepared through O-trimethylsilylation and subsequent triflation. researchgate.net These precursors offer an alternative route to functionalized aromatic compounds.
Preparation of Piperidine (B6355638) Scaffold Intermediates
The piperidin-2-one, also known as δ-valerolactam, forms the heterocyclic core of the target molecule. There are numerous methods for the synthesis of this scaffold.
One common approach is the Beckmann rearrangement of cyclopentanone (B42830) oxime. This reaction is typically carried out in the presence of a strong acid, such as fuming sulfuric acid or chlorosulfonic acid. google.com However, newer methods have been developed that utilize milder conditions, such as performing the rearrangement in an alkaline aqueous solution with p-toluenesulfonyl chloride. google.com
Reductive cyclization of γ-carboalkoxynitriles or γ-carboalkoxyimines is another effective method for preparing δ-valerolactams. dtic.mil Additionally, piperidones can serve as valuable intermediates, which can be synthesized through various cyclization reactions and subsequently converted to the desired lactam. dtic.mil For instance, 4-piperidones can be synthesized via the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.milyoutube.com
The following table summarizes some of the key methods for the preparation of the piperidin-2-one scaffold:
| Method | Starting Materials | Key Reagents/Conditions | Advantages/Disadvantages |
| Beckmann Rearrangement | Cyclopentanone oxime | Strong acids (e.g., H₂SO₄, oleum) or TsCl in alkaline solution google.com | Traditional method, but can require harsh conditions. Milder alternatives are being developed. google.com |
| Reductive Cyclization | γ-carboalkoxynitriles, δ-aminoamides | Reducing agents dtic.mil | Provides a direct route to the lactam ring. dtic.mil |
| Dieckmann Condensation | Primary amine, alkyl acrylate | Base-mediated intramolecular condensation dtic.milyoutube.com | A versatile method for constructing substituted piperidones, which can be further modified. dtic.milyoutube.com |
| Hydrogenation of Pyridine (B92270) Derivatives | 2-Hydroxypyridine | Catalytic hydrogenation youtube.com | Useful for creating the saturated piperidine ring from aromatic precursors. |
Direct Cyclization Approaches for Piperidin-2-one Ring Formation
The formation of the piperidin-2-one ring is a pivotal step in the synthesis of the target molecule. This can be achieved through either intramolecular or intermolecular strategies.
Intramolecular Annulation Reactions
Intramolecular cyclization involves the formation of the ring from a single linear precursor molecule that contains all the necessary atoms for the final ring structure. nih.gov This approach can be initiated through various means, including the activation of functional groups or the use of catalysts. nih.gov
One notable example is the intramolecular reductive amination of ϖ-amino fatty acids, which can be catalyzed by an iron complex in the presence of a silane. nih.gov This method is effective for the preparation of various cyclic amines, including piperidones. nih.gov Radical cyclizations also offer a powerful tool for the construction of the piperidine ring. nih.govresearchgate.net For example, copper-catalyzed radical-mediated cyclization can be used to form the piperidinone ring system. nih.gov
Intermolecular Condensation and Ring-Closing Methodologies
Intermolecular approaches involve the reaction of two or more separate components to form the cyclic product. nih.gov These methods often involve condensation reactions followed by ring closure.
A common intermolecular strategy is the [5+1] annulation, which involves the reaction of a five-atom component with a one-atom component to form the six-membered ring. nih.gov Reductive amination, which is the condensation of an amine with an aldehyde or ketone followed by reduction of the resulting imine, is a frequently used method in these annulations. nih.gov
Multicomponent reactions, where three or more reactants combine in a single operation to form a product, provide an efficient route to complex molecules like substituted piperidin-2-ones. researchgate.net For instance, a four-component reaction involving an aromatic aldehyde, a Michael acceptor, a pyridinium (B92312) ylide, and ammonium (B1175870) acetate (B1210297) has been reported for the diastereoselective synthesis of piperidin-2-one derivatives. researchgate.net
The following table provides a comparison of intramolecular and intermolecular cyclization approaches:
| Approach | Description | Examples | Key Features |
| Intramolecular Annulation | A single molecule cyclizes to form the ring. nih.gov | Reductive amination of ϖ-amino fatty acids, radical cyclization. nih.gov | The entire backbone of the product is present in the starting material. nih.gov |
| Intermolecular Condensation | Two or more molecules react to form the ring. nih.gov | [5+1] Annulation, multicomponent reactions. nih.govresearchgate.net | Allows for the convergent assembly of the ring from simpler starting materials. nih.gov |
N-Arylation Protocols for Phenyl Substituent Incorporation
The final key transformation in the synthesis of this compound is the formation of the C-N bond between the piperidin-2-one nitrogen and the 4-chlorophenyl group. The two most prominent methods for this N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.orgyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. youtube.com For the synthesis of this compound, this would involve the reaction of piperidin-2-one with a 4-chloro-substituted aryl halide.
The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations of this reaction utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.gov The Goldberg reaction is a specific type of Ullmann condensation that involves the coupling of an aniline with an aryl halide. wikipedia.org
The choice between the Buchwald-Hartwig amination and the Ullmann condensation often depends on the specific substrates, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig reaction is often favored for its generally milder conditions and broader substrate scope. wikipedia.orgwikipedia.org
A summary of these N-arylation protocols is presented in the table below:
| Protocol | Catalyst | Typical Ligands | Base | Key Characteristics |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) researchgate.netlibretexts.org | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) youtube.com | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) libretexts.org | Generally mild conditions, broad substrate scope, high functional group tolerance. wikipedia.orglibretexts.org |
| Ullmann Condensation | Copper (e.g., CuI, CuO) wikipedia.orgnih.gov | Diamines, phenanthroline, amino acids wikipedia.orgnih.gov | K₂CO₃, Cs₂CO₃ researchgate.netnih.gov | A classic method, modern variations allow for milder conditions. wikipedia.orgfrontiersin.org |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions, particularly those involving palladium, are powerful tools for forming the crucial C-N bond in the synthesis of N-aryl piperidinones. The Suzuki-Miyaura coupling, for instance, utilizes organoboron compounds and aryl halides in the presence of a palladium catalyst to forge carbon-carbon bonds. chemie-brunschwig.ch While traditionally used for C-C bonds, variations of these cross-coupling reactions have been adapted for C-N bond formation, providing a versatile route to compounds like this compound. chemie-brunschwig.chcolab.ws
Another significant method is the Buchwald-Hartwig amination, which directly couples an amine with an aryl halide or triflate. This reaction has become a cornerstone in medicinal chemistry for the synthesis of N-aryl heterocycles. The choice of ligand is critical for the success of these reactions, influencing both yield and selectivity. researchgate.net The Ullmann condensation, an older method using copper to couple aryl halides, has also been employed, though it often requires harsh reaction conditions. chemie-brunschwig.ch More recent developments have focused on milder conditions and more efficient catalytic systems. chemie-brunschwig.ch
The Stille and Negishi cross-coupling reactions, which utilize organotin and organozinc compounds respectively, also offer pathways to these structures, with the Negishi reaction being utilized in the total synthesis of complex molecules containing piperidine rings. chemie-brunschwig.ch
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (SNAr) presents a classical and direct approach to forming the N-aryl bond. nih.gov In the context of this compound synthesis, this would involve the reaction of piperidin-2-one with an activated chlorobenzene derivative. The aromatic ring must be sufficiently activated by electron-withdrawing groups at the ortho and/or para positions to facilitate the nucleophilic attack. nih.gov
The traditional SNAr mechanism proceeds through a two-step addition-elimination process, forming a Meisenheimer intermediate. nih.gov However, computational studies have suggested that in some cases, particularly with less activating leaving groups like chloride, the reaction may proceed via a concerted mechanism without the formation of a stable intermediate. nih.gov
The reactivity in SNAr reactions is highly dependent on the nature of the leaving group, with the typical order being F > NO2 > Cl ≈ Br > I. nih.gov The reaction conditions, including the solvent and base used, also play a crucial role in the outcome of the substitution. For instance, reactions of substituted N-methylpyridinium ions with piperidine have been shown to be second-order in piperidine, indicating a mechanism where deprotonation of the addition intermediate is rate-determining. nih.govrsc.org
Stereoselective and Regioselective Synthesis of Piperidinone Derivatives
The synthesis of piperidinone derivatives with specific stereochemistry and regiochemistry is of paramount importance for their application in medicinal chemistry. Various strategies have been developed to control the three-dimensional arrangement of substituents on the piperidinone ring. nih.gov
One approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity. For example, enantiopure sulfinimines can be used as chiral building blocks in the synthesis of piperidones. mdma.ch Asymmetric reduction of a ketone precursor using catalysts like β-cyclodextrin or oxazaborolidine has also been employed to establish a chiral center. researchgate.net
Ring-closing metathesis (RCM) is a powerful tool for constructing the piperidinone ring and can be used to control regioselectivity. nih.gov By carefully choosing the starting materials and reaction conditions, specific isomers can be obtained. For instance, a novel synthesis of 1-aryl-3-piperidone-4-carboxylates was achieved using a key Morita–Baylis–Hillman reaction followed by RCM, avoiding the need for protecting groups. nih.gov
Furthermore, intramolecular cyclization reactions, such as the aza-Michael reaction and electrophilic cyclization, provide routes to substituted piperidines with defined stereochemistry. mdpi.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of these cyclizations. nih.gov
Novel Synthetic Routes and Green Chemistry Considerations
The development of novel and more environmentally friendly synthetic methods for piperidinone derivatives is an active area of research. researchgate.net Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.
One example of a greener approach is the use of water as a solvent, which can prevent racemization in certain stereoselective syntheses. nih.gov Another strategy involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials, thereby reducing the number of synthetic steps and waste generation. researchgate.net A four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction has been reported. researchgate.net
Transition-metal-free C-N cross-coupling reactions are also emerging as a more sustainable alternative to traditional metal-catalyzed methods. colab.ws Additionally, the use of ultrasonic irradiation has been shown to improve the efficiency of certain reactions in the synthesis of piperidin-4-one derivatives. researchgate.net
Derivatization Strategies for Structural Modification
The ability to modify the structure of this compound and its analogs is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. nih.govprepchem.comchemicalbook.com
Derivatization can be achieved through various reactions targeting different parts of the molecule. For example, the piperidine ring can be functionalized through reactions such as N-allylation followed by ring-closing metathesis and dihydroxylation to introduce new substituents with controlled stereochemistry. researchgate.net
The aromatic ring can also be modified. For instance, the chloro-substituent could potentially be replaced or further functionalized using cross-coupling reactions. The ketone group of the piperidinone offers another handle for derivatization, such as conversion to an enol ether, which can then undergo further transformations. rsc.org
A diversity-oriented synthesis approach can be employed to generate a library of analogs. This often involves a multi-step sequence where a common intermediate is subjected to various reactions with different building blocks. For example, a five-step procedure has been used to synthesize a range of piperidine derivatives, starting from Boc-protected 4-hydroxymethylpiperidine. nih.gov Derivatization with tags like N-(4-aminophenyl)piperidine has also been used to improve the analytical detection of related compounds. nih.gov
Chemical Reactivity and Transformation Studies of 1 4 Chlorophenyl Piperidin 2 One Derivatives
Reactions at the Lactam Carbonyl Group
The lactam moiety, a cyclic amide, is a key functional group in 1-(4-chlorophenyl)piperidin-2-one, and its carbonyl group is a primary site for various chemical transformations.
Reduction Reactions
The reduction of the lactam carbonyl group in N-aryl-piperidin-2-ones is a fundamental transformation that provides access to the corresponding cyclic amines. A powerful reducing agent commonly employed for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com The reduction of N-substituted lactams, including those with an aryl substituent on the nitrogen atom, typically proceeds to yield the fully reduced piperidine (B6355638) derivative. rsc.org
For instance, studies on the reduction of N-aryl-pyrrolidin-2-ones and -piperidin-2-ones with lithium aluminum hydride have shown that the reaction outcome can be influenced by the stoichiometry of the reducing agent and the substitution pattern on the lactam. In the case of 1-p-tolylpiperidin-2-one, a compound structurally similar to this compound, treatment with LiAlH₄ can yield 1,2,3,4-tetrahydro-1-p-tolylpyridine. rsc.org This transformation highlights the utility of this method for the synthesis of N-aryl piperidines.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 1-p-Tolylpiperidin-2-one | Lithium Aluminum Hydride (LiAlH₄) | 1,2,3,4-Tetrahydro-1-p-tolylpyridine | rsc.org |
The mechanism of this reduction involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbonyl carbon of the lactam. This is followed by the elimination of an aluminate species to form an iminium ion intermediate, which is then further reduced by another equivalent of hydride to furnish the corresponding amine. masterorganicchemistry.com
Condensation and Addition Reactions
The lactam carbonyl group of this compound can also participate in condensation and addition reactions, although it is generally less reactive than a ketone carbonyl. These reactions often require activation of the carbonyl group. The Vilsmeier-Haack reaction, for example, is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.orgchemistrysteps.comnih.gov The reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. wikipedia.org While this reaction is most common on aromatic rings, related transformations on carbonyl compounds are also known. nih.gov
Condensation reactions with various bis-electrophiles can lead to the formation of more complex heterocyclic systems. nih.govnih.gov For instance, guanidines have been shown to undergo condensation with bis-electrophiles to generate highly nitrogenous fused heterocycles. nih.gov While specific examples with this compound are not extensively documented, the general principles of carbonyl chemistry suggest that under appropriate conditions, the lactam carbonyl could react with potent nucleophiles or be activated to undergo condensation.
Functionalization of the Piperidinone Ring System
Beyond the reactivity of the lactam carbonyl, the piperidinone ring itself offers several positions for functionalization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Halogenation and Other Electrophilic Substitutions
The introduction of halogen atoms onto the piperidinone ring or the N-aryl substituent can be a valuable strategy for further synthetic modifications. Regioselective halogenation of N-aryl amides can be challenging due to the directing effects of the amide group. nih.gov However, modern synthetic methods have been developed to achieve ortho-halogenation of N-aryl amides with high selectivity. One such method involves an oxidative halodeboronation strategy, which utilizes the reactivity of a pre-installed boron handle to direct the halogenation to the desired position. nih.gov
While direct halogenation of the piperidinone ring of this compound is not widely reported, methods for the halogenation of related heterocyclic systems, such as pyridine (B92270) N-oxides, have been established. nih.gov Furthermore, green halogenation methods using reagents like hydrogen peroxide and ammonium (B1175870) halides have been developed for various aromatic heterocycles. researchgate.net The synthesis of 4-halo-1,2,3,6-tetrahydropyridines has also been achieved through aza-Prins cyclization reactions of halogen-substituted homoallylic benzenesulfonamides. rsc.orgnih.gov
Electrophilic aromatic substitution reactions on the 4-chlorophenyl ring are also possible, with the chlorine atom and the piperidinone nitrogen influencing the regioselectivity of the substitution. masterorganicchemistry.comdalalinstitute.com
Nucleophilic Substitution Reactions
The piperidinone ring can be functionalized through nucleophilic substitution reactions, provided a suitable leaving group is present. For example, a hydroxyl group on the piperidine ring can be converted into a good leaving group, such as a mesylate, which can then be displaced by a nucleophile. In a study involving a related piperidine derivative, a primary alcohol was converted to a mesylate, which then underwent nucleophilic substitution with benzylamine (B48309) to yield the corresponding secondary amine. nih.gov
Nucleophilic aromatic substitution can also occur on the 4-chlorophenyl ring, particularly if activated by additional electron-withdrawing groups. The general principles of nucleophilic aromatic substitution on pyridine and other electron-deficient aromatic systems suggest that attack is favored at positions ortho and para to the activating group. stackexchange.com
Rearrangement Reactions
Rearrangement reactions provide powerful tools for the skeletal reorganization of molecules, leading to the formation of new ring systems. The Beckmann rearrangement, for instance, is a classic organic reaction that transforms an oxime into an amide or a lactam. wikipedia.orgucla.eduunacademy.commasterorganicchemistry.combyjus.com This reaction is typically catalyzed by acid and proceeds through the migration of a group anti-periplanar to the hydroxyl group of the oxime. While this is a method for synthesizing lactams, related rearrangements of the lactam ring itself are less common.
Another relevant transformation is the Schmidt reaction, which involves the reaction of a ketone or carboxylic acid with an azide (B81097) in the presence of acid to yield an amide or an amine, respectively. wikipedia.orgbyjus.comrsc.org When applied to cyclic ketones, the Schmidt reaction can lead to ring expansion and the formation of a lactam. acs.orgillinois.edu
The Bischler-Napieralski reaction is an intramolecular cyclization of β-arylethylamides that leads to the formation of dihydroisoquinolines. wikipedia.orgnrochemistry.comscribd.comjk-sci.comrsc.org While this reaction does not directly involve a piperidinone starting material, it showcases a rearrangement and cyclization strategy that is prominent in the synthesis of nitrogen-containing heterocycles.
Transformations of the 4-Chlorophenyl Moiety
The 4-chlorophenyl portion of the molecule is a key site for synthetic modification. The presence of the chlorine atom, an aryl halide, provides a reactive handle for numerous cross-coupling and substitution reactions, allowing for the construction of more complex molecular architectures.
The chlorine atom on the phenyl ring can be replaced by various other functional groups through several established synthetic methodologies. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The Buchwald-Hartwig amination, for instance, facilitates the formation of carbon-nitrogen (C-N) bonds by coupling aryl halides with amines. wikipedia.org This reaction has been developed to accommodate a wide range of substrates, allowing for the synthesis of diverse aryl amines from aryl halides. wikipedia.org
Another pathway for substituent exchange is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the halide on the aromatic ring. wikipedia.org However, the SNAr mechanism typically requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) located at the ortho or para positions to the leaving group. masterorganicchemistry.comlibretexts.org The N-acyl group of the piperidin-2-one ring is not a strong activator, making SNAr reactions on this substrate challenging. Nevertheless, specific conditions have been developed to facilitate such reactions even on less activated aryl chlorides. For example, a method using hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF) can effectively perform nucleophilic aromatic substitution with dimethylamine (B145610) on aryl chlorides that are tolerant of amide functional groups. nih.gov
| Transformation Type | Reaction Name | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| C-N Bond Formation | Buchwald-Hartwig Amination | Primary/Secondary Amine, Palladium Catalyst (e.g., Pd2(dba)3), Phosphine (B1218219) Ligand, Base (e.g., NaOt-Bu) | 1-(4-Aminophenyl)piperidin-2-one derivative | wikipedia.org |
| C-N Bond Formation | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., in situ generated Me2NH from DMF), Hydroxide, 95 °C | 1-(4-Dimethylaminophenyl)piperidin-2-one | nih.gov |
To extend the aromatic system, carbon-carbon (C-C) bond-forming reactions are paramount. The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for this purpose. youtube.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. youtube.com The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of many boronic acid reagents. youtube.com
The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org While aryl iodides and bromides are more reactive, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine ligands, have made the coupling of less reactive aryl chlorides efficient. libretexts.org This makes the Suzuki coupling a viable and powerful tool for modifying the 4-chlorophenyl moiety of the title compound to create biaryl structures or other extended π-systems. mdpi.com
| Transformation Type | Reaction Name | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| C-C Bond Formation | Suzuki-Miyaura Coupling | Arylboronic acid (R-B(OH)2), Palladium Catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4), Solvent (e.g., 1,4-Dioxane) | 1-(Biphenyl-4-yl)piperidin-2-one derivative | libretexts.orgmdpi.com |
| C-C Bond Formation | Suzuki-Miyaura Coupling | Vinylboronic acid, Palladium Catalyst, Base | 1-(4-Vinylphenyl)piperidin-2-one derivative | youtube.com |
Ring-Opening and Degradation Pathways
The stability of the this compound scaffold is not absolute, and it can undergo degradation through ring-opening reactions under certain chemical or biological conditions. Understanding these pathways is crucial for determining its environmental fate and metabolic profile.
Chemically, the lactam ring can be susceptible to cleavage under harsh conditions. For instance, studies on related N-substituted piperidone structures have shown that treatment with strong acid (e.g., 4N HCl) at elevated temperatures can lead to the cleavage of the bond between the nitrogen atom and its substituent, resulting in the loss of the side chain. clockss.org In the case of this compound, this could potentially lead to the formation of 4-chloroaniline (B138754) and degradation products of the piperidinone ring. General degradation of amine-based compounds under oxidative and thermal stress can also lead to a complex mixture of products, including smaller amines, aldehydes, and acids. nih.gov
From a biological perspective, the piperidine ring is known to be biodegradable by certain microorganisms. For example, strains of Mycobacterium can degrade piperidine by a pathway initiated by a cytochrome P450 enzyme. This process involves the cleavage of a C-N bond in the ring to form 5-aminovaleric acid, which is subsequently deaminated and oxidized to glutaric acid. This represents a plausible biological degradation pathway for the piperidinone ring of the title compound.
Chemo- and Regioselectivity in Multi-functionalized Analogues
When analogues of this compound contain additional functional groups, the challenge becomes controlling which part of the molecule reacts. Chemoselectivity—the preferential reaction of one functional group over another—is key to achieving desired synthetic outcomes. A prime example can be seen in palladium-catalyzed cross-coupling reactions. In a substrate containing two different halide-type electrophiles, such as an aryl chloride and an aryl tosylate, it is possible to selectively functionalize one over the other. For instance, Buchwald-Hartwig amination can be directed to react preferentially at the C-OTs bond of a 4-chlorophenyl tosylate, leaving the C-Cl bond intact for subsequent transformations. acs.orgresearchgate.net This allows for a stepwise and controlled construction of complex molecules.
Regioselectivity, which dictates the site of a reaction within a functional group or on a ring system, is also critical. For N-aryl lactams, there are multiple potential reaction sites. For example, ozonation of N-aryl cyclic amines has been shown to regioselectively introduce a carbonyl group at the carbon atom alpha to the nitrogen, thereby forming a lactam. researchgate.netnih.gov This demonstrates that specific positions on the heterocyclic ring can be targeted. In a multi-functionalized analogue, a reaction could be directed towards the aromatic ring (e.g., at the chlorine position), the lactam carbonyl (e.g., reduction or reaction with organometallics), or another position on the lactam ring, depending on the reagents and conditions employed.
| Selectivity Type | Hypothetical Substrate | Reaction | Conditions | Observed Outcome | Reference |
|---|---|---|---|---|---|
| Chemoselectivity | 1-(4-Chlorophenyl-3-tosyl)piperidin-2-one | Buchwald-Hartwig Amination | Pd-catalyst, Ligand, Base, Amine (e.g., Morpholine) | Selective substitution of the tosylate group, leaving the chloride untouched. | acs.orgresearchgate.net |
| Regioselectivity | 1-(4-Chlorophenyl)piperidine (B8671986) | Ozonation | O3, Acetonitrile (B52724), 0 °C | Selective oxidation at the C2 position of the piperidine ring to form this compound. | researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, confirmation of the molecular framework, and investigation of the molecule's preferred three-dimensional structure.
Two-Dimensional (2D) NMR for Connectivity and Stereochemistry (COSY, HSQC, HMBC, NOESY)
While 1D NMR suggests the primary structure, 2D NMR experiments are crucial for confirming the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the piperidinone ring. Key correlations expected are between the protons on C3 and C4, C4 and C5, and C5 and C6, confirming the sequence of methylene groups in the ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of the carbon signals for C3, C4, C5, C6, and the aromatic CH carbons based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing the connectivity across the entire molecular framework by showing correlations between protons and carbons that are two or three bonds away. Crucial expected correlations include those from the C6 protons to the aromatic C-ipso, confirming the N-aryl linkage, and from the C3 protons to the carbonyl carbon (C2).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is essential for conformational analysis. For example, NOESY can distinguish between axial and equatorial protons on the piperidinone ring by showing correlations between protons on the same face of the ring (e.g., 1,3-diaxial interactions).
Conformational Analysis via NMR Spectroscopic Data
The six-membered piperidinone ring is not planar and is expected to adopt a preferred conformation in solution to minimize steric and torsional strain. While simple piperidine (B6355638) rings strongly prefer a chair conformation, the presence of the N-aryl group and the lactam's sp²-hybridized carbonyl carbon introduces conformational complexity. ias.ac.inclockss.org
Detailed analysis of NMR data would elucidate these features. The magnitude of the three-bond proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum can help determine dihedral angles and thus the ring's pucker. Furthermore, NOESY data revealing through-space proximities between specific protons of the aromatic ring and the piperidinone ring would provide definitive evidence for the preferred conformation in solution. researchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions in the solid state.
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of 1-(4-Chlorophenyl)piperidin-2-one are expected to be characterized by several key absorption bands corresponding to its constituent functional groups.
C=O Stretch (Amide I): The most prominent feature in the IR spectrum is expected to be the strong absorption band of the lactam carbonyl group. For six-membered lactams, this typically appears in the range of 1650-1680 cm⁻¹. nih.gov
C-H Stretch: Two regions for C-H stretching are expected. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretches from the methylene groups of the piperidinone ring are expected just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹). scispace.com
Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the phenyl ring typically gives rise to a series of medium-to-weak bands in the 1450-1600 cm⁻¹ region. uantwerpen.be
C-N Stretch: The stretching vibration of the C-N bond in the lactam is expected in the 1200-1350 cm⁻¹ range.
C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹. uantwerpen.be
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric aromatic ring vibrations that may be weak in the IR spectrum. scispace.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
| Aromatic C-H | Stretch | 3050 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2950 | Medium |
| C=O (Lactam) | Stretch (Amide I) | 1650 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-Cl | Stretch | 700 - 800 | Strong |
Probing Intermolecular Interactions (e.g., Hydrogen Bonding)
In the solid state, molecules of this compound can interact with each other. As the molecule lacks strong hydrogen bond donors like N-H or O-H groups, the dominant intermolecular forces are expected to be dipole-dipole interactions arising from the highly polar amide (lactam) group and the polar C-Cl bond.
Additionally, weak C-H···O hydrogen bonds may form, where a C-H bond from either the aromatic ring or the piperidinone ring of one molecule interacts with the lone pair of electrons on the carbonyl oxygen of a neighboring molecule. Vibrational spectroscopy is a sensitive probe for such interactions. If present, these intermolecular forces would likely cause a shift in the C=O stretching frequency to a lower wavenumber in the solid-state IR spectrum compared to its frequency in a dilute, non-polar solution. This shift occurs because the formation of an intermolecular bond weakens the C=O double bond slightly.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deriving structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of a compound. For this compound, the expected molecular formula is C₁₁H₁₂ClNO. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass.
| Parameter | Information |
|---|---|
| Molecular Formula | C₁₁H₁₂ClNO |
| Calculated Exact Mass | 209.0607 |
| Expected HRMS Result (m/z) | [M+H]⁺ = 210.0680 |
| Isotopic Pattern | A characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, due to the presence of the ³⁷Cl isotope. |
Fragmentation Pattern Analysis for Structural Derivation
In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent compound. The analysis of this compound would be expected to show characteristic cleavages of the piperidin-2-one ring and fragmentation involving the chlorophenyl group. While specific experimental data is unavailable, a theoretical fragmentation pathway can be proposed based on common fragmentation mechanisms for amides and aromatic halides.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The presence of the 4-chlorophenyl group in this compound would be expected to produce characteristic absorption bands. Fluorescence spectroscopy measures the light emitted from a compound after it has absorbed light, providing information about its electronic structure and environment. No specific experimental UV-Vis or fluorescence spectra for this compound have been reported in the reviewed literature.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the molecular structure and offer insights into the compound's conformation in the solid state.
Solid-State Molecular Structure Determination
To perform X-ray crystallography, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. As of this writing, a crystal structure for this compound has not been deposited in public crystallographic databases.
Supramolecular Architectures and Crystal Packing
Following extensive searches of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific experimental data on the crystal structure or supramolecular architecture of this compound has been found. The crystallographic information required to detail the supramolecular assembly, including intermolecular interactions, hydrogen bonding patterns, and crystal packing, is not available in the public domain as of September 2025.
Therefore, a detailed analysis of the supramolecular architectures and crystal packing for this compound, as well as the generation of corresponding data tables, cannot be provided at this time.
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules from first principles. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid DFT method, is frequently employed for its balance of computational cost and accuracy in describing organic molecules containing heteroatoms. researchgate.net These calculations are typically performed with various basis sets, such as the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), which define the set of mathematical functions used to build the molecular orbitals. researchgate.netsci-hub.se
Geometry Optimization and Electronic Structure Analysis
A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find its lowest energy conformation. For derivatives of piperidin-4-one, DFT calculations using the B3LYP method with a 6-31+G(d,p) basis set have been shown to accurately predict geometric parameters that are in good agreement with experimental data from X-ray diffraction. sci-hub.se The optimization process for 1-(4-chlorophenyl)piperidin-2-one would similarly involve calculating the forces on each atom and iteratively moving the atoms until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary vibrational frequencies. scispace.com This optimized geometry provides the most stable three-dimensional arrangement of the atoms and serves as the foundation for all other computational property predictions. For instance, in a related compound, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, the piperidine-4-one ring was found to adopt a normal chair conformation with its substituents in equatorial orientations, with the exception of the chlorine atom. sci-hub.se While specific bond lengths and angles for this compound are not available in the searched literature, theoretical calculations on similar structures, such as tetrathiafulvalene-1,3-benzothiazole, have demonstrated that calculated bond distances (e.g., C=C, C-C, C-S) are often slightly larger than experimental values, which is a known characteristic of calculations performed in the gaseous phase. academie-sciences.fr
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. researchgate.netlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability, polarizability, and reactivity. bldpharm.comkpru.ac.th A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. academie-sciences.frbldpharm.com
For a related compound, 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl) -1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, DFT calculations at the B3LYP level with various basis sets predicted a HOMO-LUMO energy gap in the range of 4.001 eV to 4.089 eV. irjweb.com The HOMO and LUMO energies themselves provide insight into the ionization potential and electron affinity of the molecule, respectively. nih.gov In the case of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be distributed over the imidazole (B134444) and phenyl rings, while the LUMO was located on the imidazole and chloro-substituted phenyl ring. tandfonline.com This distribution of frontier orbitals helps to identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.
| Computational Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. |
Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting and interpreting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). scispace.com The accuracy of these predictions can be high, though they can be influenced by the choice of DFT functional and basis set, as well as relativistic effects for heavier atoms. units.it For complex organic molecules, calculated chemical shifts can aid in the assignment of experimental spectra. libretexts.orgacadpubl.eu
Similarly, theoretical calculations can predict vibrational frequencies (infrared and Raman spectra). malayajournal.orgmdpi.com These calculations determine the normal modes of vibration, and the resulting frequencies often show good correlation with experimental data after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations. nih.govresearchgate.net For instance, in the analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations at the B3LYP/6-31G(d,p) level were used to assign the vibrational modes observed in the FT-IR and FT-Raman spectra. malayajournal.org The aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ range, while C=C stretching vibrations of the phenyl ring appear between 1625-1430 cm⁻¹. malayajournal.org
| Spectroscopic Parameter | Computational Method | Information Gained |
| NMR Chemical Shifts (δ) | GIAO-DFT | Prediction of ¹H and ¹³C chemical shifts, aiding in spectral assignment and structural elucidation. |
| Vibrational Frequencies (ν) | DFT (e.g., B3LYP) | Prediction of IR and Raman active vibrational modes, providing a theoretical basis for experimental spectra. |
Prediction of Dipole Moment, Polarizability, and Hyperpolarizability
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field, while hyperpolarizability relates to the nonlinear optical (NLO) properties of a molecule. academie-sciences.fr Materials with large hyperpolarizability values are of interest for applications in photonics and electronics. nih.gov These properties can be calculated using DFT methods, and the results can indicate the potential of a compound for NLO applications.
Mulliken Population Analysis and Atomic Charges
Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule from the results of quantum chemical calculations. researchgate.net This analysis provides a way to quantify the distribution of electron density within the molecule. While simple and widely used, Mulliken charges can be sensitive to the choice of basis set. researchgate.netnih.gov
In the computational study of 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl) -1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, Mulliken population analysis performed at the DFT/B3LYP/6-311G** level revealed that all oxygen, nitrogen, and chlorine atoms carried negative charges, while all hydrogen atoms were positively charged. irjweb.com The carbon atom C8 was found to have the highest negative charge, suggesting it as a likely site for protonation. irjweb.com Such analyses are valuable for understanding intermolecular interactions and predicting reactive sites within the molecule.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. tandfonline.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule in various environments, such as in solution or interacting with a biological macromolecule.
While no specific MD simulation studies on this compound were found in the searched literature, the methodology is widely applied to understand the behavior of similar small molecules. For instance, MD simulations of 1-piperoylpiperidine have been used to confirm the stability of its docked conformation with breast cancer-related proteins. tandfonline.com A typical MD simulation involves placing the molecule in a simulated environment (e.g., a box of water molecules), minimizing the system's energy, and then running the simulation for a specific period (e.g., nanoseconds) to observe its dynamic behavior. Analysis of the simulation trajectory can reveal information about the stability of intermolecular interactions, such as hydrogen bonds, and conformational changes over time.
Conformational Landscape Exploration
A comprehensive exploration of the conformational landscape of this compound would be a critical first step in its theoretical analysis. This would typically involve:
Identification of Low-Energy Conformers: Using computational chemistry methods such as molecular mechanics or quantum mechanics, the potential energy surface of the molecule would be scanned to identify stable conformers. For this compound, this would involve exploring the puckering of the piperidin-2-one ring (which can exist in various chair, boat, and twist-boat conformations) and the rotational orientation of the 4-chlorophenyl group relative to the piperidine (B6355638) ring.
Energy Barrier Calculations: The energy barriers for rotation around the C-N bond connecting the chlorophenyl group and the piperidine ring, as well as the barriers for ring inversion of the piperidin-2-one moiety, would be calculated. This information is crucial for understanding the molecule's flexibility and which conformations are most likely to be populated at room temperature.
Currently, there are no published studies that specifically detail the conformational landscape of this compound. While studies on related piperidine-containing molecules exist, these findings cannot be directly extrapolated to the target compound due to the unique influence of the lactam functionality and the specific substitution pattern.
Solvent Effects and Dynamic Behavior in Solution
The behavior of this compound in a solution phase is critical for understanding its chemical reactivity and biological interactions. Computational studies in this area would involve:
Implicit and Explicit Solvation Models: The influence of different solvents on the conformational preferences and electronic properties of the molecule would be investigated. Implicit solvent models (like the Polarizable Continuum Model) treat the solvent as a continuous medium, while explicit solvent models involve simulating the individual solvent molecules around the solute.
Molecular Dynamics (MD) Simulations: MD simulations would be employed to study the dynamic behavior of this compound in a solvent box over time. This would provide insights into its flexibility, hydrogen bonding capabilities (particularly the lactam carbonyl group), and how it interacts with surrounding solvent molecules.
Specific molecular dynamics simulation data or detailed studies on solvent effects for this compound are not available in the current body of scientific literature.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target. For this compound, this could provide hypotheses about its potential biological activity.
Prediction of Binding Modes and Affinities to Macromolecular Targets (e.g., Enzymes, Receptors, Proteins)
To predict the binding mode and affinity, researchers would typically:
Select Potential Targets: Based on the structural features of this compound (a substituted piperidine), potential biological targets could include a wide range of receptors and enzymes in the central nervous system and other tissues.
Perform Docking Simulations: The compound would be docked into the binding sites of these selected targets using software like AutoDock, Glide, or GOLD. The resulting docking poses would be scored based on various scoring functions to estimate the binding affinity.
A review of the scientific literature reveals no specific molecular docking studies that have been published for this compound. Therefore, there are no computationally predicted binding modes or affinities for this compound with any specific macromolecular targets.
Identification of Key Interacting Residues and Forces
Following a docking simulation, the predicted binding pose would be analyzed to identify:
Key Amino Acid Residues: The specific amino acid residues in the binding pocket of the target that are predicted to interact with the ligand would be identified.
Intermolecular Forces: The types of interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking (between the chlorophenyl ring and aromatic residues), would be characterized.
As no specific docking studies for this compound have been reported, there is no information available on its key interacting residues or the forces driving its potential binding to any biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Pre-clinical Biological Activities
The development of a QSAR model for a class of compounds including this compound would require:
A Dataset of Analogues: A series of structurally related compounds with experimentally determined biological activities would be needed.
Calculation of Molecular Descriptors: Various physicochemical, topological, and electronic properties (descriptors) would be calculated for each compound in the series.
Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. The model's predictive power would then be rigorously validated.
There are currently no published QSAR studies that include this compound or a closely related series of analogues. The absence of such studies means there are no predictive models available for its pre-clinical biological activities.
Pre Clinical Biochemical and Pharmacological Evaluation in Vitro and Mechanistic Focus
Enzyme Inhibition Studies
The inhibitory effects of piperidine-containing compounds have been assessed against several key enzymes implicated in human disease.
Derivatives of 1-(4-Chlorophenyl)piperidin-2-one have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and urease. AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a key strategy in the management of Alzheimer's disease. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in infections caused by bacteria such as Helicobacter pylori and Proteus vulgaris.
Studies on a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives revealed potent urease inhibition. Several compounds in this series exhibited significantly stronger inhibition than the standard inhibitor, thiourea. For instance, certain derivatives displayed IC₅₀ values as low as 0.63 µM, compared to 21.25 µM for thiourea. scielo.br The same series also showed moderate to strong inhibitory activity against acetylcholinesterase. scielo.br While direct data for this compound itself is limited in these specific assays, the strong performance of its structural analogs underscores the potential of the chlorophenyl-piperidine scaffold in designing effective enzyme inhibitors.
Detailed kinetic analyses are crucial for understanding the mechanism by which an inhibitor interacts with its target enzyme (e.g., competitive, non-competitive, or uncompetitive). While comprehensive kinetic data for this compound's direct inhibition of AChE and urease are not extensively detailed in the available literature, related compounds have been studied. For example, in a study of BF2.649, a piperidine (B6355638) derivative, it behaved as a competitive antagonist at the human histamine (B1213489) H3 receptor, indicating it binds to the same site as the natural ligand. nih.gov Such analyses, often involving techniques like Lineweaver-Burk plots, provide insight into the inhibitor's binding mode and can guide further structural optimization. Molecular docking studies on related sulfonamide derivatives have further elucidated interactions with amino acid residues within the active sites of these enzymes. scielo.br
Receptor Binding and Functional Assays (In Vitro)
The interaction of piperidine derivatives with central nervous system (CNS) receptors is a significant area of investigation.
The piperidine core is a key structural element for affinity at the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in various neurological functions. nih.gov Studies comparing piperidine and piperazine-containing compounds have shown that the piperidine ring is a more influential structural feature for achieving high affinity at the σ₁ receptor. nih.gov While specific Ki values for this compound at σ₁ or cannabinoid type 1 (CB1) receptors are not prominently reported, the general pharmacophore model for σ₁ ligands often includes a piperidine ring. For example, the reference σ₁ receptor ligand S1RA features this core structure. nih.gov
Beyond simple binding, functional assays determine the nature of the compound's activity at a receptor. A compound can act as an agonist (mimicking the natural ligand), an antagonist (blocking the receptor), or an inverse agonist (producing an effect opposite to that of an agonist). For instance, the piperidine derivative BF2.649 was characterized as both a competitive antagonist (Kᵢ value of 0.16 nM) and a potent inverse agonist (EC₅₀ value of 1.5 nM) at the human histamine H3 receptor. nih.gov This dual activity highlights the complex pharmacology that piperidine-based compounds can exhibit. Characterizing the functional activity of this compound at specific receptors like sigma-1 or CB1 would be a critical step in defining its pharmacological profile.
Antimicrobial Activity (In Vitro)
The piperidone skeleton is a recognized pharmacophore in the development of antimicrobial agents. ijpbs.combiomedpharmajournal.org Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.
The in vitro antimicrobial activity is typically determined by methods such as disc diffusion or microdilution, which yield results like the zone of inhibition or the minimum inhibitory concentration (MIC). Derivatives of piperidin-4-one have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Salmonella typhi), as well as fungal species like Candida albicans and Aspergillus niger. scielo.brijpbs.comresearchgate.net
For example, N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide demonstrated a high degree of inhibition against several bacterial strains including K. pneumoniae and S. aureus. ijpbs.com Another study on nicotinonitrile derivatives bearing a 4-chlorophenyl group also reported good to remarkable antibacterial and antifungal activity compared to standard drugs like ampicillin (B1664943) and chloramphenicol. researchgate.net While these studies focus on derivatives, they strongly suggest that the 1-(4-chlorophenyl)piperidine (B8671986) moiety is a valuable component for generating compounds with significant antimicrobial properties.
Evaluation of Antibacterial Efficacy against Model Organisms
Derivatives of piperidin-4-one, a structurally related class of compounds, have demonstrated notable antibacterial properties. For instance, certain 2,6-disubstituted piperidin-4-one derivatives have shown significant activity against Gram-positive bacteria. researchgate.net One particular derivative was found to be highly potent against Bacillus subtilis. researchgate.net Similarly, N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide, a more complex piperidine derivative, exhibited a high degree of inhibition against a panel of bacteria including Klebsiella pneumoniae, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, and Proteus vulgaris. ijpbs.com The antibacterial activity of these compounds is often evaluated using the disc diffusion method, where the diameter of the zone of inhibition is proportional to the compound's effectiveness. researchgate.netijpbs.com In some studies, the activity of these synthesized compounds is compared to standard antibiotics like amoxicillin (B794) or ciprofloxacin. ijpbs.com
Interactive Table: Antibacterial Activity of Piperidine Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Zone of Inhibition | Reference |
|---|---|---|---|
| 2,6-disubstituted piperidin-4-one derivative | Bacillus subtilis | Highly potent | researchgate.net |
| N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Klebsiella pneumoniae | High degree of inhibition | ijpbs.com |
| N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Staphylococcus aureus | High degree of inhibition | ijpbs.com |
| N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Shigella dysenteriae | High degree of inhibition | ijpbs.com |
| N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Escherichia coli | High degree of inhibition | ijpbs.com |
| N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Pseudomonas aeruginosa | High degree of inhibition | ijpbs.com |
| N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Streptococcus pneumoniae | High degree of inhibition | ijpbs.com |
Assessment of Antifungal Efficacy against Model Organisms
The antifungal potential of piperidine derivatives has also been explored. For example, certain 2,6-disubstituted piperidin-4-one derivatives have exhibited promising activity against Aspergillus niger. researchgate.net One specific derivative demonstrated high potency against Candida albicans. researchgate.net The antifungal activity of N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide was tested against Aspergillus niger and Mucor species, with nystatin (B1677061) used as a standard for comparison. ijpbs.com These studies indicate that the piperidine scaffold is a promising template for the development of novel antifungal agents. biomedpharmajournal.org
Interactive Table: Antifungal Activity of Piperidine Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 2,6-disubstituted piperidin-4-one derivative | Aspergillus niger | Promising activity | researchgate.net |
| 2,6-disubstituted piperidin-4-one derivative | Candida albicans | Highly potent | researchgate.net |
| N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Aspergillus niger | Screened for activity | ijpbs.com |
Investigation of Molecular Targets and Mechanisms of Antimicrobial Action
While the precise molecular targets of this compound are not extensively detailed in the provided search results, the antimicrobial mechanism of related compounds offers some insights. For instance, pleuromutilin (B8085454) derivatives, which also exhibit antibacterial activity, are known to selectively bind to the bacterial peptidyl transferase center, thereby interfering with protein synthesis. nih.gov This suggests that the antimicrobial action of piperidine-based compounds could involve the inhibition of essential cellular processes in microorganisms. The amide group, present in many biologically active piperidine derivatives, is a common feature in numerous drugs and is known to be crucial for their therapeutic effects. nih.gov
Molecular Interaction Studies
Understanding how a compound interacts with biological macromolecules is fundamental to elucidating its mechanism of action and pharmacokinetic profile.
Protein Binding Assays (e.g., Bovine Serum Albumin)
The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA), is a critical area of study as it influences the distribution and availability of the compound in the body. Studies on compounds structurally related to this compound have utilized fluorescence spectroscopy to investigate these interactions. For example, the interaction between 1-benzoyl-4-p-chlorophenyl thiosemicarbazide (B42300) and BSA was shown to cause a strong quenching of the intrinsic fluorescence of BSA through a static quenching procedure. nih.gov This indicates the formation of a complex between the compound and the protein. The binding constants, determined at different temperatures, suggested that the binding forces are mainly hydrophobic. nih.gov Similarly, the binding of chlorophyll (B73375) to BSA has been investigated, revealing a moderate affinity suitable for absorption and transportation. nih.gov
Structure-Activity Relationship (SAR) Derivation at the Molecular Level
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For piperidine derivatives, SAR studies have revealed several key insights. For instance, the introduction of unsaturation in the piperidine ring of certain compounds led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org However, replacing the piperidine with an acyclic or morpholine (B109124) ring resulted in a loss of activity, highlighting the importance of the piperidine scaffold. dndi.org
In a series of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide analogs, conformational analysis and 3D-QSAR modeling suggested that the N1 aromatic ring moiety dominates the steric binding interaction with the CB1 receptor. nih.gov Furthermore, the C5 aromatic ring was proposed to contribute to the antagonist activity. nih.gov The synthesis of various derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole has also been undertaken to explore their biological activities, indicating that modifications at different positions of the piperidine and attached heterocyclic rings are crucial for their pharmacological profile. scielo.br
Impact of Substituent Modifications on Molecular Target Interaction
The interaction of aryl-piperidine derivatives with their molecular targets is highly sensitive to the nature and position of substituents on both the aromatic ring and the piperidine core. While direct studies on this compound are limited, research on analogous compounds, such as those targeting sigma (σ) receptors and other biological targets, provides valuable insights into these structure-activity relationships (SAR).
The presence and position of a halogen on the phenyl ring are critical for binding affinity. For instance, in a series of sigma receptor ligands, the replacement of a 4-chlorophenyl moiety with a chloro-pyridine did not significantly diminish affinity for the σ₂ receptor, suggesting the importance of the chloro-substituent's electronic properties and its position. nih.gov However, the complete removal of the chloro group, leading to a simple pyridine (B92270) analog, resulted in a significant decrease in binding affinity, highlighting the crucial role of the halogen in the interaction with the receptor. nih.gov This suggests that the 4-chloro substituent on the phenyl ring of this compound is likely a key contributor to its potential biological activity.
Furthermore, studies on piperidinol analogs with anti-tuberculosis activity have demonstrated that modifications to the substituents on the piperidine nitrogen and the phenyl ring can significantly impact biological efficacy. nih.gov For example, the introduction of bulky and lipophilic groups at these positions can modulate the compound's interaction with its target, although this can also introduce off-target effects. nih.gov
The table below summarizes the impact of substituent modifications on the binding affinity of some aryl-piperidine analogs at sigma receptors.
| Compound Modification | Target | Effect on Binding Affinity |
| Removal of chloro group from phenyl ring | σ₂ Receptor | Significantly diminished affinity |
| Replacement of carbonyl with an ether | σ₁/σ₂ Receptors | Improved overall affinity, reversed selectivity to σ₁ |
| Replacement of carbonyl with a thioether | σ₁/σ₂ Receptors | Improved affinity at both, retained σ₂ selectivity |
| Conversion of carbonyl to an oxime | σ₂ Receptor | Increased affinity |
Pharmacophore Elucidation for Specific Target Binding
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the 1-arylpiperidin-2-one scaffold, the key pharmacophoric features can be inferred from SAR studies of its analogs.
The piperidin-4-one nucleus is considered a versatile pharmacophore that can be suitably modified to achieve better receptor interactions and biological activities across various targets, including anticancer and anti-HIV agents. nih.gov The core pharmacophoric elements of the this compound scaffold likely include:
An Aromatic Ring: The 4-chlorophenyl group serves as a crucial hydrophobic region that likely engages in van der Waals and potentially halogen bonding interactions within a hydrophobic pocket of the target protein. The electronic nature of the substituent (in this case, the electron-withdrawing chlorine atom) can fine-tune these interactions.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the piperidin-2-one ring is a key hydrogen bond acceptor. This feature is often critical for anchoring the ligand within the binding site of the target protein.
The Piperidine Nitrogen: The nitrogen atom at the 1-position of the piperidine ring can also be a site for interaction, either through hydrogen bonding if protonated or through steric interactions with the protein surface.
Studies on related compounds have shown that decreasing the lipophilicity of the molecule, for instance by removing the chloro group, is associated with a reduction in binding to the σ₂ receptor, reinforcing the importance of the hydrophobic character of the aryl moiety. nih.gov The relative orientation of these features is critical for specific target binding and selectivity. For instance, the stereochemistry of related quinoline-piperidine compounds has been shown to govern their oncolytic efficacy and pharmacokinetic properties, indicating that the precise spatial arrangement of the pharmacophoric elements is a determinant of biological activity. cymitquimica.com
The table below outlines the key pharmacophoric features of the aryl-piperidinone scaffold and their likely roles in target binding.
| Pharmacophoric Feature | Putative Role in Target Binding |
| 4-Chlorophenyl Group | Hydrophobic interactions, potential halogen bonding |
| Carbonyl Oxygen | Hydrogen bond acceptor |
| Piperidine Ring | Lipophilic scaffold, spatial orientation of other features |
| Piperidine Nitrogen | Potential for hydrogen bonding or steric interactions |
Advanced Analytical and Methodological Developments
Chromatographic Techniques for Analysis and Purification
Chromatography is the cornerstone for separating and analyzing chemical compounds. For 1-(4-Chlorophenyl)piperidin-2-one, various chromatographic methods are applicable for both qualitative and quantitative assessments.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature.
Research Findings: While a specific, validated HPLC method for this compound is not widely published, methods for analogous structures provide a strong blueprint. For instance, analytical methods for other piperidone derivatives often utilize a C18 column. sielc.comnih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) to ensure good peak shape and resolution. sielc.comsemanticscholar.org Detection is commonly achieved using a UV-VIS detector, as the phenyl group in the molecule is a chromophore.
A hypothetical, yet typical, HPLC method for purity analysis could involve the parameters outlined in the table below. The goal is to separate the main compound from any starting materials, by-products, or degradation products.
Table 1: Illustrative HPLC Parameters for Analysis of Piperidone Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. nih.gov |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Eluent for separating compounds based on polarity. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 220-254 nm | The aromatic ring allows for UV detection. |
| Injection Volume | 10 µL | Standard volume for introducing the sample. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Quantification requires the development of a calibration curve using certified reference standards of this compound. The method's linearity, accuracy, and precision would need to be validated to ensure reliable results. semanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is particularly useful for identifying volatile impurities or after converting the main compound into a more volatile derivative.
Research Findings: Studies on related compounds, such as the designer drug 1-(3-chlorophenyl)piperazine (B195711) (mCPP), demonstrate the utility of GC-MS in metabolic and toxicological analysis. nih.gov For these analyses, the compound and its metabolites are often extracted from a biological matrix, derivatized to increase volatility and thermal stability, and then analyzed. nih.gov The mass spectrometer provides structural information, allowing for definitive identification of the compound and its related substances based on their mass-to-charge ratio and fragmentation patterns. A GC-MS analysis of a related compound, 4-(4'-Chlorophenyl)-4-piperidinol, shows characteristic fragmentation that aids in its identification. nih.gov
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
Research Findings: A typical TLC setup involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it in a chamber with an appropriate solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) or methanol. researchgate.net By comparing the spots of the reaction mixture with those of the starting materials, chemists can quickly determine the reaction's status. The spots are visualized under UV light (due to the aromatic ring) or by staining with an appropriate agent like potassium permanganate (B83412) or ninhydrin (B49086) if applicable. researchgate.net
Table 2: Example TLC System for Monitoring a Reaction
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 plate |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV lamp (254 nm) |
| Application | Monitoring the disappearance of reactants and appearance of the product spot. |
Derivatization Strategies for Enhanced Detection and Analysis
Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis by a particular instrument. For this compound, derivatization could be employed to enhance detectability in HPLC or to increase volatility for GC-MS analysis.
Research Findings: For GC-MS analysis, derivatization is a common strategy. For example, studies on the related compound mCPP involved acetylation using microwave assistance to make the metabolites more suitable for GC-MS analysis. nih.gov This process converts polar functional groups, like amines or hydroxyls (if present as impurities or metabolites), into less polar, more volatile esters or amides. While this compound lacks highly active sites for simple derivatization, any potential amino or hydroxylated metabolites or impurities could be targeted. For instance, if hydrolysis of the lactam ring occurs, the resulting amino acid could be derivatized.
Chemical and Biochemical Stability Studies
Understanding the chemical and biochemical stability of a compound is crucial. Stability studies are designed to determine how a substance is affected by various environmental factors such as pH, temperature, and light.
Research Findings: There are no specific stability studies published for this compound. However, studies on other piperazine (B1678402) and piperidone derivatives provide insight into potential degradation pathways. isaacpub.orgnih.gov The lactam (cyclic amide) bond in the piperidin-2-one ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would open the ring to form an amino acid derivative. A stability study on a novel phenylpiperazine derivative investigated its degradation in aqueous solutions as a function of pH and temperature, highlighting hydrolysis as a key degradation pathway. isaacpub.org Such studies typically use a stability-indicating HPLC method that can separate the parent drug from its degradation products.
Table 3: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, heated | Lactam ring opening |
| Base Hydrolysis | 0.1 M NaOH, heated | Lactam ring opening |
| Oxidation | 3% H₂O₂, ambient temp | Oxidation of the piperidine (B6355638) ring or other sites |
| Thermal | 60-80 °C, solid state or solution | General decomposition |
| Photochemical | Exposure to UV/Visible light | Photolytic degradation |
Analytical Method Validation and Development
The development of an analytical method is the process of creating a procedure to identify and/or quantify a substance. Method validation is the process of demonstrating that this analytical procedure is suitable for its intended purpose.
Research Findings: Any new analytical method developed for this compound must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The validation process ensures that the method is reliable and provides meaningful data. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
These validation steps are essential for the use of any analytical method in a regulated environment, such as for quality control in manufacturing. semanticscholar.orggoogle.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
